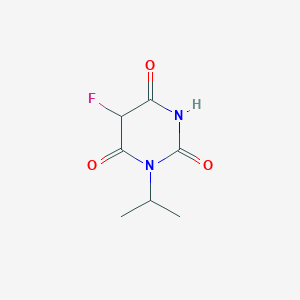
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(propan-2-il)-1,3-diazinana-2,4,6-triona es un compuesto heterocíclico fluorado. Es un derivado de la diazinana, un anillo de seis miembros que contiene átomos de nitrógeno. La presencia de un átomo de flúor y un grupo isopropilo en su estructura le confiere propiedades químicas y físicas únicas, lo que lo convierte en un compuesto de interés en diversos campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Fluoro-1-(propan-2-il)-1,3-diazinana-2,4,6-triona típicamente implica la fluoración de un precursor de diazinana. Un método común es la reacción de un derivado de diazinana con un agente fluorante como la N-fluorobenzenosulfonimida (NFSI) en condiciones suaves. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para asegurar la calidad y el rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que reduce el riesgo de reacciones secundarias y mejora la eficiencia general.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Fluoro-1-(propan-2-il)-1,3-diazinana-2,4,6-triona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de diazinana sustituidos.
4. Aplicaciones en la investigación científica
5-Fluoro-1-(propan-2-il)-1,3-diazinana-2,4,6-triona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Aplicaciones Científicas De Investigación
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
El mecanismo de acción de 5-Fluoro-1-(propan-2-il)-1,3-diazinana-2,4,6-triona implica su interacción con objetivos moleculares específicos. El átomo de flúor mejora la capacidad del compuesto para formar fuertes enlaces de hidrógeno e interactuar con enzimas o receptores. Esta interacción puede inhibir la actividad de ciertas enzimas, lo que lleva a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
5-Fluoro-1,3-diazinana-2,4,6-triona: Carece del grupo isopropilo, lo que da como resultado diferentes propiedades químicas.
1-(Propan-2-il)-1,3-diazinana-2,4,6-triona: Carece del átomo de flúor, lo que afecta su reactividad y actividad biológica.
Singularidad
La presencia tanto del átomo de flúor como del grupo isopropilo en 5-Fluoro-1-(propan-2-il)-1,3-diazinana-2,4,6-triona lo hace único. El átomo de flúor mejora su estabilidad y reactividad, mientras que el grupo isopropilo influye en su solubilidad e interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C7H9FN2O3 |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13) |
Clave InChI |
OZAMNAQAPCCQHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


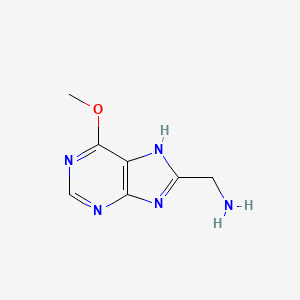
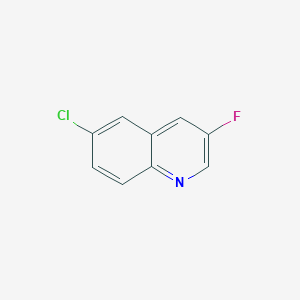
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
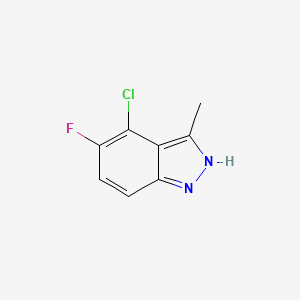
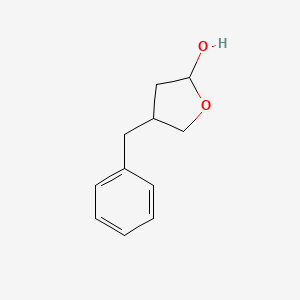
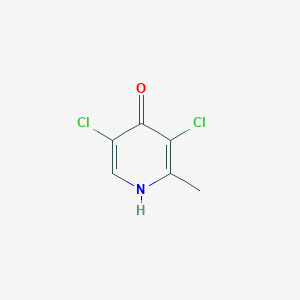





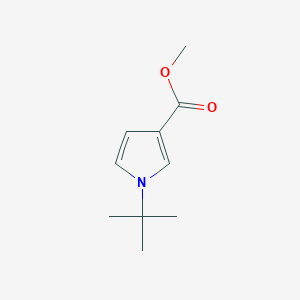
![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)

